molecular formula C18H25NO3 B1287628 Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate CAS No. 1198283-87-2

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate

Cat. No. B1287628
M. Wt: 303.4 g/mol
InChI Key: CVPMXQHBQZSDKH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules. It is related to a class of piperidine derivatives that have been extensively studied due to their relevance in medicinal chemistry, particularly in the development of anticancer drugs, antidepressants, cerebral ischemia treatments, analgesics, and nociceptin antagonists.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available piperidin-4-ylmethanol. The process includes nucleophilic substitution, oxidation, halogenation, and elimination reactions, with the optimization of these methods being crucial for achieving high yields . For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a closely related compound, was synthesized with a total yield of up to 71.4% . Other derivatives, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, were synthesized through acylation, sulfonation, and substitution reactions with a total yield of 20.2% .

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are typically confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, MS, and FT-IR . Single-crystal X-ray diffraction (XRD) is also employed to determine the precise molecular geometry . Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental data, providing insights into the electronic properties of the molecules .

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions, including allylation , amination , and condensation , to yield compounds with potential biological activities. These reactions are tailored to introduce specific functional groups that are essential for the desired biological activity. For example, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate provides synthons for the preparation of diverse piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic data and by computational studies such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses . These studies reveal the reactivity, stability, and electronic distribution within the molecules. The crystallographic studies provide additional information on the solid-state properties, such as intermolecular interactions and crystal packing .

Scientific Research Applications

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a key intermediate in the synthesis of small molecule anticancer drugs. It plays a significant role in targeting the PI3K/AKT/mTOR pathway, which is crucial in cell growth and survival, making it a desirable target for cancer therapeutics. This compound's synthesis involves several chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination, leading to a high total yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).

Potential in Depression and Cerebral Ischemia Drug Development

Some derivatives of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate have potential applications in developing drugs for depression and cerebral ischemia. For instance, compounds such as 3,5-bis(4-methylbenzoylmethyl)-1-acetyl-4piperidinone and 1-methyl-2(3-oxo-3phenylpropyl)-4-phenylpiperidin-4-yl propionate have been identified as potential candidates for these conditions (Zhang, Ye, Xu, & Xu, 2018).

Intermediate for Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another derivative, serves as an important intermediate in synthesizing biologically active compounds like crizotinib. Its synthesis starts from tert-butyl-4-hydroxypiperdine-1-carboxylate and achieves a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Key Intermediate in Vandetanib Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is a critical intermediate in synthesizing Vandetanib, a medication used for certain types of cancer. This synthesis involves acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Structural Studies and Synthetic Applications

Various studies have been conducted on related compounds, focusing on their synthesis, molecular structure, and potential applications in medicinal chemistry. For example, research on tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone has led to the development of promising synthons for diverse piperidine derivatives (Moskalenko & Boev, 2014).

Safety And Hazards

“Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The safety information includes the signal word “Danger” and the hazard statement H301 .

properties

IUPAC Name

tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-13(20)15-6-5-7-16(12-15)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPMXQHBQZSDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Caputo, S Di Martino, V Cilibrasi… - Journal of Medicinal …, 2020 - ACS Publications
Acid ceramidase (AC) is a cysteine hydrolase that plays a crucial role in the metabolism of lysosomal ceramides, important members of the sphingolipid family, a diversified class of …
Number of citations: 9 pubs.acs.org
EG Corley, K Conrad, JA Murry, C Savarin… - The Journal of …, 2004 - ACS Publications
A general procedure for the synthesis of 4-arylpiperidines via the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates is presented. The reaction requires cocatalysis …
Number of citations: 74 pubs.acs.org

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